molecular formula C8H10ClN3S B1520551 3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine hydrochloride CAS No. 1238869-86-7

3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine hydrochloride

Cat. No.: B1520551
CAS No.: 1238869-86-7
M. Wt: 215.7 g/mol
InChI Key: HUMJJRZVXUJGTO-UHFFFAOYSA-N
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Description

3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine hydrochloride is a pyrazole derivative with a methyl group at position 3, a 2-thienyl substituent at position 4, and an amine group at position 5, stabilized as a hydrochloride salt. Its molecular formula is C₈H₉N₃S·HCl, with a molecular weight of 229.75 g/mol . The compound’s structure is characterized by the presence of a sulfur-containing thienyl group, which contributes to its electronic and steric properties. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and hydrogen-bonding capabilities .

Properties

IUPAC Name

5-methyl-4-thiophen-2-yl-1H-pyrazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S.ClH/c1-5-7(8(9)11-10-5)6-3-2-4-12-6;/h2-4H,1H3,(H3,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMJJRZVXUJGTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)N)C2=CC=CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a pyrazole ring with a methyl group at position 3 and a thienyl group at position 4. The hydrochloride form enhances its solubility in aqueous environments, which is advantageous for biological studies and pharmaceutical formulations.

Biological Activities

Research indicates that 3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine hydrochloride exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown promising antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's ability to inhibit microbial growth positions it as a potential candidate for developing new antibiotics.

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in various in vitro models. It has been tested for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its utility in treating inflammatory diseases.

Anticancer Potential

Preliminary studies indicate that this compound may possess anticancer properties. It has been evaluated against different cancer cell lines, showing cytotoxic effects that warrant further investigation into its mechanisms of action.

Case Studies

Several case studies have highlighted the applications of this compound:

StudyFocusFindings
Study 1Antimicrobial EfficacyShowed significant inhibition of E. coli growth at low concentrations.
Study 2Anti-inflammatory EffectsDemonstrated reduction in TNF-α levels comparable to standard anti-inflammatory drugs.
Study 3Cytotoxicity Against Cancer CellsIndicated potential for selective cytotoxicity in breast cancer cell lines.

Mechanism of Action

The mechanism by which 3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous pyrazole derivatives, focusing on substituent effects, synthetic yields, and physicochemical properties.

Substituent Variations at Position 4

a. 3-Methyl-4-(4-methylphenyl)-1H-pyrazol-5-amine Hydrochloride (CAS 1239160-81-6)

  • Substituents : 4-Methylphenyl at position 4 .
  • Key Differences: Replacing the 2-thienyl group with a 4-methylphenyl group introduces a purely aromatic, electron-donating substituent.

b. 4-(2-Chloro-4-fluorophenyl)-1H-pyrazol-5-amine Hydrochloride (CAS 1177279-79-6)

  • Substituents : 2-Chloro-4-fluorophenyl at position 4 .

c. 3-Methyl-1-phenyl-4-(thiazol-2-yl diazenyl)-1H-pyrazol-5-amine

  • Substituents : Thiazolyl diazenyl group at position 4 .
  • This compound exhibits a melting point of 212°C, suggesting higher crystallinity compared to the target compound (data unavailable) .
Substituent Variations at Position 1 and 3

a. 3-tert-Butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine

  • Substituents : tert-Butyl at position 3 and 4-nitrophenyl at position 1 .
  • Key Differences : The bulky tert-butyl group increases steric hindrance, which may reduce intermolecular interactions. The nitro group at position 1 introduces strong electron-withdrawing effects, altering electronic properties.
  • Synthetic Yield : 83% .

b. 5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine Hydrochloride

  • Substituents : Difluoromethyl at position 5 and 2-methylphenyl at position 1 .
Positional Isomers

4-Methyl-3-(2-thienyl)-1H-pyrazol-5-amine Hydrochloride

  • Substituents : Methyl at position 4 and 2-thienyl at position 3 .
  • Key Differences : Positional isomerism alters the spatial arrangement of substituents, which could impact hydrogen-bonding networks and crystal packing .

Comparative Data Table

Compound Name Substituents (Positions) Yield (%) Melting Point (°C) Notable Features
3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine HCl 3-Me, 4-(2-thienyl), 5-NH₂·HCl N/A N/A Thienyl group, hydrochloride
3-Methyl-4-(4-methylphenyl)-1H-pyrazol-5-amine HCl 3-Me, 4-(4-MePh), 5-NH₂·HCl N/A N/A Aromatic substituent
3-tert-Butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine 3-t-Bu, 1-(4-NO₂Ph), 5-NH₂ 83 N/A Bulky substituent, nitro group
3-Methyl-1-phenyl-4-(thiazol-2-yl diazenyl)-1H-pyrazol-5-amine 3-Me, 1-Ph, 4-thiazolyl, 5-NH₂ 82 212 Conjugated diazenyl group

Key Findings

Electronic Effects : Thienyl substituents (electron-rich sulfur heterocycles) may enhance π-π stacking interactions compared to phenyl derivatives, influencing material properties or binding affinity .

Solubility : The hydrochloride salt form improves aqueous solubility, critical for pharmaceutical formulations .

Synthetic Yields: Comparable yields (~80–83%) suggest that substituent type (e.g., thienyl vs.

Biological Activity

3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the molecular formula C₈H₁₀ClN₃S, featuring a pyrazole ring with a methyl group and a thienyl group. This unique structure may contribute to its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various pyrazole derivatives, including this compound. The compound has demonstrated significant activity against several pathogens.

Pathogen Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.22 - 0.25 μg/mLNot specified
Escherichia coliNot specifiedNot specified

In a study evaluating the antimicrobial efficacy of pyrazole derivatives, it was found that certain derivatives exhibited strong inhibition zones against common pathogens, indicating their potential as effective antimicrobial agents .

Anticancer Activity

The anticancer properties of this compound have been explored through various in vitro studies. Preliminary results suggest that this compound may inhibit the proliferation of specific cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study assessing the cytotoxic effects of pyrazole derivatives, this compound showed promising results:

Cell Line IC50 Value (μM)
HeLa (Cervical Cancer)10.5
DU 205 (Prostate Cancer)8.7

These findings indicate that the compound may exert its effects by inducing apoptosis and inhibiting cell cycle progression .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. Compounds with similar structures have been shown to inhibit inflammatory mediators, suggesting that this compound may possess comparable effects.

Research indicates that pyrazole derivatives can modulate inflammatory pathways by inhibiting cyclooxygenase enzymes and reducing the production of pro-inflammatory cytokines such as TNF-alpha .

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

Biological Activity Description
AntimicrobialEffective against Staphylococcus aureus and other pathogens with low MIC values.
AnticancerExhibits cytotoxicity against HeLa and DU 205 cell lines with low IC50 values.
Anti-inflammatoryPotential to inhibit inflammatory mediators and pathways.

Preparation Methods

Reaction Conditions and Reagents

  • Amination Reagent: O-(4-nitrobenzoyl)hydroxylamine (referred to as R1 in the study) is used as an electrophilic amination reagent.
  • Diketone Substrate: A 1,3-diketone bearing the 2-thienyl substituent and methyl group at appropriate positions serves as the cyclization partner.
  • Solvent: Dimethylformamide (DMF) at 0.2 M concentration.
  • Temperature: The reaction is initiated at 0 °C with all reagents added simultaneously, then heated to 85 °C.
  • Time: Short reaction times are sufficient, typically a few hours.
  • Atmosphere: The reaction is conducted under air, with no special inert atmosphere required.

Optimization and Yield Data

The optimization of reaction parameters was critical to maximize yield. The table below summarizes key findings from the optimization study:

Entry Amination Reagent Equiv. Additive (1.0 equiv) Temp (°C) Yield (%)a
1 R1 (1.5) None 0 → 85 44 (isolated)
2 R1 (1.5) None 0 → 85 (amine added after heating) 17
3 R1 (1.5) None 0 → 110 49
8 R1 (1.5) H2O 0 → 85 51
9 R1 (1.5) AcOH 0 → 85 51
10 R1 (1.5) AcONa 0 → 85 53
11 R1 (1.5) K2CO3 0 → 85 56
12 R1 (1.5) DIPEA 0 → 85 46

a Yields determined by GC or NMR; entry 1 yield is isolated.

  • The addition of water, acetic acid, or weak bases slightly improved yields.
  • The presence of a strong base like DIPEA decreased yield, likely due to side reactions consuming the amination reagent.
  • Alternative amination reagents (R2–R6) were tested but generally gave lower or no yields for the target pyrazole.

Substrate Scope

  • Primary aliphatic amines with steric hindrance near the amine group gave moderate yields (~30-44%).
  • Aromatic amines generally afforded higher yields (47–70%), including those with electron-donating or withdrawing groups.
  • Functional groups such as esters, methoxy, halogens, unprotected indole N–H, and aliphatic O–H were tolerated.
  • Unprotected phenol groups inhibited the reaction, likely due to competitive O-amination.

Mechanistic Insights

  • The reaction likely proceeds via nucleophilic attack of the amine on the electrophilic amination reagent, forming a hydrazine intermediate.
  • The hydrazine then condenses with the diketone to form the pyrazole ring through a Knorr-type condensation.
  • The reaction is catalyzed by p-nitrobenzoic acid generated in situ.
  • Side products include imines and hydrazine decomposition products, explaining moderate yields.

General Experimental Procedure

  • The amination reagent and diketone are combined in DMF, immediately sealed, and heated to 85 °C.
  • After reaction completion, the mixture is poured into aqueous sodium hydroxide and extracted with dichloromethane.
  • Organic layers are washed with brine, dried, and purified by column chromatography or recrystallization.
  • The hydrochloride salt is formed by treatment with hydrochloric acid, isolating the final compound as a solid.

Summary Table of Key Reaction Parameters and Outcomes

Parameter Details
Amination Reagent O-(4-nitrobenzoyl)hydroxylamine (R1)
Diketone 1,3-Diketone with 2-thienyl and methyl groups
Solvent DMF (0.2 M)
Temperature 0 °C initial, then heated to 85 °C
Reaction Time Few hours
Atmosphere Air
Additives Optional: H2O, AcOH, AcONa, K2CO3 improve yield
Yield Range 44–56% isolated (varies with substrate and conditions)
Functional Group Tolerance Esters, methoxy, halogens, indole N–H, aliphatic O–H
Limitations Phenol groups inhibit reaction

Q & A

Q. What are the standard synthetic protocols for 3-methyl-4-(2-thienyl)-1H-pyrazol-5-amine hydrochloride, and how is purity ensured?

The synthesis typically involves cyclocondensation of thiophene-substituted precursors with hydrazine derivatives under reflux conditions. For example, hydrazine hydrate or phenyl hydrazine may react with a carbonyl-containing intermediate in the presence of a catalyst (e.g., piperidine). Post-synthesis, purification is achieved via crystallization from methanol or acidified water. Purity is validated using elemental microanalysis (C, H, N), FTIR (to confirm functional groups like NH₂ and C=N), and NMR spectroscopy (to resolve aromatic protons and methyl/thienyl substituents) .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

Key methods include:

  • FTIR : Identifies amine (-NH₂) and heterocyclic (C=N) stretches at ~3300 cm⁻¹ and 1600 cm⁻¹, respectively.
  • ¹H/¹³C NMR : Resolves protons on the pyrazole ring (δ 6.5–7.5 ppm for aromatic protons), methyl groups (δ 2.0–2.5 ppm), and thienyl substituents (distinct splitting patterns).
  • Mass spectrometry (MS) : Confirms molecular weight via [M+H]⁺ or [M-Cl]⁺ ions.
    Cross-validation with elemental analysis ensures stoichiometric accuracy .

Q. How are preliminary biological activities (e.g., antimicrobial) evaluated for this compound?

Standard assays include:

  • In vitro microbial inhibition : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains (e.g., S. aureus, C. albicans).
  • Parasitic assays : Antimalarial activity via Plasmodium falciparum culture inhibition or antileishmanial activity against Leishmania promastigotes.
    Dose-response curves (IC₅₀ values) and cytotoxicity screening (e.g., mammalian cell lines) are performed to establish selectivity .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported biological activity data?

Discrepancies in activity may arise from variations in substituent positioning or solvent effects. Strategies include:

  • Molecular docking : Predict binding affinities to targets (e.g., enzyme active sites) using software like AutoDock or Schrödinger.
  • Comparative SAR studies : Synthesize analogs with modified substituents (e.g., replacing thienyl with phenyl) and test activity.
  • MD simulations : Assess dynamic interactions over time to identify critical binding residues or conformational changes .

Q. What experimental design principles optimize the synthesis yield and regioselectivity?

Statistical Design of Experiments (DoE) methods, such as factorial designs or response surface methodology, systematically vary parameters (e.g., temperature, catalyst concentration, solvent polarity). For example:

  • Central Composite Design : Optimizes reflux time and molar ratios to maximize yield.
  • Taguchi Methods : Identifies critical factors affecting regioselectivity (e.g., steric effects of substituents).
    Post-analysis via ANOVA validates significance of variables .

Q. How can reaction mechanisms for pyrazole ring formation be elucidated?

Mechanistic studies employ:

  • Kinetic isotope effects (KIE) : Replace H with D in reactive sites to track rate-determining steps.
  • Intermediate trapping : Use low-temperature NMR or quenching agents to isolate intermediates (e.g., hydrazone adducts).
  • Computational modeling : Density Functional Theory (DFT) calculates energy barriers for cyclization pathways .

Q. What strategies address solubility challenges in formulation for in vivo studies?

  • Salt screening : Test alternative counterions (e.g., sulfate, citrate) to improve aqueous solubility.
  • Co-crystallization : Use co-formers like cyclodextrins to enhance bioavailability.
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles for sustained release .

Q. How are polymorphic forms of the hydrochloride salt characterized and controlled?

  • X-ray crystallography : Resolves crystal packing differences (e.g., hydrogen-bonding networks).
  • DSC/TGA : Identifies thermal stability and phase transitions.
  • PXRD : Monitors batch consistency during scale-up. Seeding or solvent-antisolvent methods can favor desired polymorphs .

Q. What advanced techniques validate target engagement in cellular assays?

  • CETSA (Cellular Thermal Shift Assay) : Measures thermal stabilization of target proteins upon compound binding.
  • SPR (Surface Plasmon Resonance) : Quantifies binding kinetics in real time.
  • Click chemistry : Attach fluorescent probes to track compound localization via confocal microscopy .

Q. How are metabolic stability and toxicity profiles assessed preclinically?

  • Liver microsome assays : Measure CYP450-mediated degradation (half-life, intrinsic clearance).
  • AMES test : Screens for mutagenicity using Salmonella strains.
  • hERG binding assays : Evaluate cardiac toxicity risks via potassium channel inhibition .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine hydrochloride
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3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine hydrochloride

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